

3-Amino-4-(methylamino)benzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	3-Amino-4-(methylamino)benzonitrile
Cat. No.:	B1333672

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An In-depth Overview of a Key Chemical Intermediate for Neurological Drug Discovery

This technical guide provides a comprehensive overview of **3-Amino-4-(methylamino)benzonitrile**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. With its unique structural features, this benzonitrile derivative serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

Chemical and Physical Properties

3-Amino-4-(methylamino)benzonitrile is a substituted aromatic compound containing primary and secondary amine groups, as well as a nitrile functional group. These features make it a versatile intermediate in organic synthesis. Its fundamental properties are summarized below.

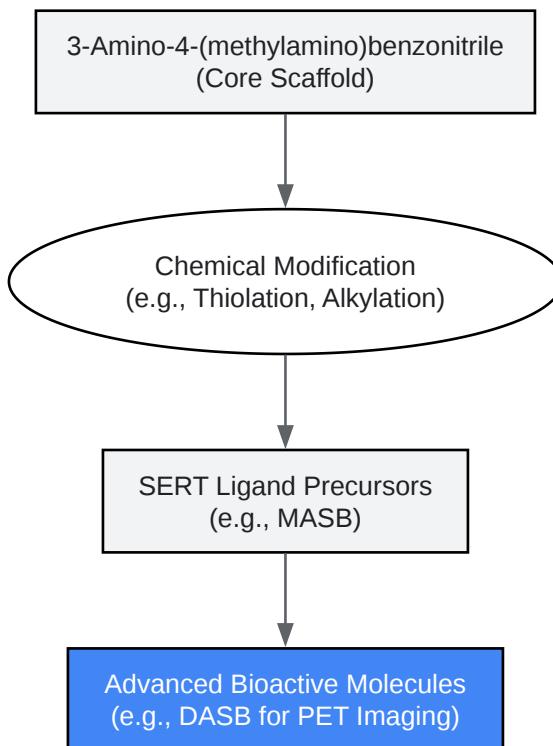
Property	Value	Reference
CAS Number	64910-46-9	
Molecular Formula	C ₈ H ₉ N ₃	
Molecular Weight	147.181 g/mol	
Physical Form	Solid	
Purity	Typically ≥95%	
InChI Key	ZZVVQSAUJWSQBV- UHFFFAOYSA-N	

Potential Applications in Drug Development

While specific research on **3-Amino-4-(methylamino)benzonitrile** is limited, its structural similarity to precursors of well-known neuroimaging agents highlights its potential in drug discovery. Notably, it is an analog of compounds used to synthesize ligands for the serotonin transporter (SERT).

The serotonin transporter is a critical protein in the brain that regulates the concentration of serotonin in the synaptic cleft, playing a significant role in mood, emotion, and various psychiatric disorders. Compounds that bind to SERT are essential tools for both research and clinical applications, including the development of antidepressants (like SSRIs) and radioligands for Positron Emission Tomography (PET) imaging.

One such PET radioligand is DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), which is used to visualize and quantify SERT in the brain. The precursor for DASB, known as MASB, is structurally related to the title compound. This relationship suggests that **3-Amino-4-(methylamino)benzonitrile** could serve as a key starting material or scaffold for developing novel SERT-targeting molecules or other neurological drug candidates. The nitrile group itself is a key functional group found in a variety of pharmaceuticals.



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Scaffold for SERT Ligand Development.

Synthesis and Experimental Protocols

A detailed, specific protocol for the synthesis of **3-Amino-4-(methylamino)benzonitrile** is not readily available in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of substituted aminobenzonitriles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor followed by reduction.

Proposed Synthetic Pathway:

The synthesis could start from 4-chloro-3-nitrobenzonitrile. The first step would be a nucleophilic aromatic substitution with methylamine to replace the chlorine atom. The second step would involve the reduction of the nitro group to a primary amine.



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Proposed synthesis of the target compound.

Detailed Experimental Protocol (General Method):

Disclaimer: This is a generalized protocol based on similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Addition of Reagent: Add an excess of methylamine (e.g., a 40% solution in water, 2.0-3.0 eq) to the flask. A non-nucleophilic base like potassium carbonate or triethylamine may be added to scavenge the HCl produced.
- Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-12 hours).
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (like ethyl acetate) and water.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by

recrystallization or

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